molecular formula C10H14ClN3O B1475246 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol CAS No. 1594494-12-8

1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol

Cat. No. B1475246
CAS RN: 1594494-12-8
M. Wt: 227.69 g/mol
InChI Key: JFAQYBIQZWTDRS-UHFFFAOYSA-N
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Description

“1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also has a hydroxyl group (-OH) and a methyl group (-CH3) attached to the piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the chlorine, hydroxyl, and methyl groups. The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrimidine and piperidine rings and the functional groups attached to them. The chlorine atom might make the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group could potentially be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and piperidine rings and the functional groups. For example, the compound might have a certain degree of polarity due to the presence of the hydroxyl group .

Scientific Research Applications

Fluorescent Sensor Applications

6-Amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (L1) and its derivatives have been utilized as a fluorescent sensor for the selective detection of aluminum ions. This compound demonstrates an "OFF-ON type" mode in the presence of Al3+ ions, with high sensitivity and a detection limit of 99 nM. It's also been employed in bacterial cell imaging and logic gate applications, indicating its versatility in biological and computational fields (Yadav & Singh, 2018).

Supramolecular Structures

The molecule 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and its variants have been shown to exhibit highly polarized molecular-electronic structures. These structures form complex supramolecular assemblies through a combination of hydrogen bonds and π-π stacking interactions, potentially shedding light on the molecular packing and base pairing in nucleic acids and their functions (Cheng et al., 2011).

Antimicrobial and Antifungal Activities

Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been developed and evaluated for their antimicrobial activities, particularly against mycobacterium tuberculosis. These studies include in silico and in vitro evaluations to identify active agents, highlighting the potential of these compounds in tackling infectious diseases (Vavaiya et al., 2022).

Pesticidal Applications

Compounds derived from 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine have shown significant pesticidal activities against mosquito larvae and a phytopathogenic fungus, indicating their potential in agricultural pest management (Choi et al., 2015).

Degradation of Herbicides

Aspergillus niger has been observed to degrade the herbicide chlorimuron-ethyl through two major routes, one of which involves the cleavage of the sulfonylurea bridge. This biodegradation pathway is significant for understanding and mitigating the environmental impact of chlorimuron-ethyl in agricultural settings (Sharma, Banerjee, & Choudhury, 2012).

Safety and Hazards

As with any chemical compound, handling “1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve exploring its physical and chemical properties and its safety profile .

Mechanism of Action

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-5-14(3-2-8(7)15)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAQYBIQZWTDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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